

# N-Hexanoyl-L-phenylalanine chemical properties and characteristics

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Compound of Interest

Compound Name: N-Hexanoyl-L-phenylalanine

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# N-Hexanoyl-L-phenylalanine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of **N-Hexanoyl-L-phenylalanine**. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from closely related N-acyl amino acids and established principles of organic chemistry and biochemistry to provide a predictive and informative resource.

# **Chemical Properties and Characteristics**

**N-Hexanoyl-L-phenylalanine** is an N-acyl amino acid, a class of molecules that are gaining interest in biochemical and pharmaceutical research. It consists of the amino acid L-phenylalanine with its amino group acylated by a hexanoyl (caproyl) group, a six-carbon straight-chain fatty acid. This modification imparts lipophilic characteristics to the parent amino acid, potentially influencing its solubility, membrane permeability, and biological activity.

# **Predicted Physicochemical Properties**

The following table summarizes the predicted and extrapolated physicochemical properties of **N-Hexanoyl-L-phenylalanine**. These values are estimated based on the properties of L-



phenylalanine and related N-acyl amino acids such as N-Octanoyl-L-phenylalanine and N-Acetyl-L-phenylalanine.[1][2]

Property	Predicted Value/Characteristic	Basis of Prediction
Molecular Formula	C15H21NO3	
Molecular Weight	263.33 g/mol	
Appearance	White to off-white solid	General characteristic of similar compounds.
Melting Point	Expected to be higher than L-phenylalanine (283 °C) but potentially lower than longer-chain N-acyl phenylalanines.	Based on trends in homologous series.
Boiling Point	Decomposes before boiling at atmospheric pressure.	Typical for amino acid derivatives.
Solubility	Poorly soluble in water. Soluble in organic solvents like ethanol, methanol, DMSO, and DMF.	The hexanoyl chain increases lipophilicity compared to L-phenylalanine.
pKa (Carboxylic Acid)	~3-4	Similar to other N-acylated amino acids.
pKa (Amide)	Not readily ionizable.	
LogP	Estimated to be between 2 and 3.	Increased lipophilicity due to the hexanoyl group.

## **Predicted Spectroscopic Data**

The following are predicted key features in the spectroscopic analysis of **N-Hexanoyl-L-phenylalanine**, based on the known spectra of L-phenylalanine and its derivatives.[3][4][5][6] [7][8][9][10][11]

¹H NMR:



- Aromatic protons (phenyl group): Multiplet around 7.2-7.4 ppm.
- α-proton of the amino acid: Multiplet around 4.5-4.7 ppm.
- β-protons of the amino acid (CH<sub>2</sub>): Diastereotopic protons, appearing as two multiplets around 3.0-3.3 ppm.
- Protons of the hexanoyl chain:
  - α-CH<sub>2</sub> (next to carbonyl): Triplet around 2.1-2.3 ppm.
  - Methylene protons (CH<sub>2</sub>): Multiplets between 1.1 and 1.6 ppm.
  - Terminal methyl group (CH<sub>3</sub>): Triplet around 0.8-0.9 ppm.
- Amide proton (NH): Doublet around 8.0-8.5 ppm (can be broad and exchangeable with D<sub>2</sub>O).
- Carboxylic acid proton (OH): Broad singlet, typically >10 ppm (may not be observed in all solvents).

#### 13C NMR:

- Carbonyl carbon (carboxylic acid): ~175-178 ppm.
- Carbonyl carbon (amide): ~172-174 ppm.
- Aromatic carbons: ~127-138 ppm.
- α-carbon of the amino acid: ~54-56 ppm.
- β-carbon of the amino acid (CH<sub>2</sub>): ~37-39 ppm.
- Carbons of the hexanoyl chain: Various signals in the aliphatic region (~14-40 ppm).
- Infrared (IR) Spectroscopy:
  - O-H stretch (carboxylic acid): Broad band around 2500-3300 cm<sup>-1</sup>.



- N-H stretch (amide): Around 3300 cm<sup>-1</sup>.
- C-H stretches (aromatic and aliphatic): Around 2850-3100 cm<sup>-1</sup>.
- C=O stretch (carboxylic acid): Around 1700-1725 cm<sup>-1</sup>.
- C=O stretch (amide I band): Around 1630-1660 cm<sup>-1</sup>.
- N-H bend (amide II band): Around 1530-1560 cm<sup>-1</sup>.
- C=C stretches (aromatic): Around 1450-1600 cm<sup>-1</sup>.
- Mass Spectrometry (MS):
  - Electrospray Ionization (ESI):
    - Positive mode: [M+H]+ at m/z 264.16, [M+Na]+ at m/z 286.14.
    - Negative mode: [M-H]<sup>-</sup> at m/z 262.15.
  - Fragmentation: Expect cleavage of the amide bond, loss of water from the carboxylic acid, and fragmentation of the hexanoyl chain.

# Experimental Protocols Synthesis of N-Hexanoyl-L-phenylalanine (Schotten-Baumann Reaction)

This protocol describes a common method for the N-acylation of amino acids.[12][13][14][15]

#### Materials:

- L-Phenylalanine
- Hexanoyl chloride (or hexanoic anhydride)
- Sodium hydroxide (NaOH) or another suitable base (e.g., sodium carbonate)
- Dichloromethane (DCM) or another suitable organic solvent



- Hydrochloric acid (HCl), dilute solution
- Distilled water
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>) or magnesium sulfate (MgSO<sub>4</sub>)
- Rotary evaporator
- Separatory funnel
- Standard laboratory glassware

#### Methodology:

- Dissolution of L-Phenylalanine: Dissolve L-phenylalanine in an aqueous solution of sodium hydroxide (typically 1-2 M) in an ice bath. The base deprotonates the carboxylic acid and neutralizes the HCl that will be formed during the reaction.
- Addition of Acylating Agent: While vigorously stirring the cooled amino acid solution, slowly
  add a stoichiometric equivalent of hexanoyl chloride dissolved in an immiscible organic
  solvent like dichloromethane. The reaction is exothermic and should be kept cold to minimize
  side reactions.
- Reaction: Allow the reaction to stir vigorously in the ice bath for 1-2 hours, then at room temperature for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up:
  - Transfer the reaction mixture to a separatory funnel.
  - Separate the organic and aqueous layers.
  - Wash the organic layer with a dilute HCl solution to remove any unreacted base and then with brine.
  - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.



- Filter to remove the drying agent.
- Isolation of Product: Remove the solvent from the organic layer using a rotary evaporator to yield the crude **N-Hexanoyl-L-phenylalanine**.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.



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Synthesis workflow for N-Hexanoyl-L-phenylalanine.

## **Enzymatic Synthesis**

Enzymatic methods offer a greener alternative to chemical synthesis, often providing high stereoselectivity under mild reaction conditions.[16] Lipases are commonly used for the N-acylation of amino acids.

#### Materials:

- L-Phenylalanine
- Hexanoic acid or a simple ester thereof (e.g., ethyl hexanoate)
- Immobilized lipase (e.g., Novozym 435)
- Anhydrous organic solvent (e.g., tert-butanol or acetonitrile)



- Molecular sieves (optional, to maintain anhydrous conditions)
- Incubator shaker

#### Methodology:

- Reaction Setup: In a suitable reaction vessel, combine L-phenylalanine, hexanoic acid (or its ester), and the immobilized lipase in an anhydrous organic solvent.
- Incubation: Place the reaction mixture in an incubator shaker at a controlled temperature (typically 40-60 °C) and agitate for 24-72 hours.
- Monitoring: Monitor the progress of the reaction by TLC or HPLC.
- Enzyme Removal: After the reaction is complete, remove the immobilized enzyme by filtration. The enzyme can often be washed and reused.
- Product Isolation: Remove the solvent by rotary evaporation.
- Purification: Purify the product as described in the chemical synthesis protocol.

# Potential Biological Activities and Signaling Pathways

N-acyl amino acids are a class of lipid signaling molecules with diverse biological roles.[17][18] [19][20][21][22][23] While the specific functions of **N-Hexanoyl-L-phenylalanine** are not well-documented, its structure suggests potential involvement in pathways similar to other lipoamino acids.

#### Potential Biological Roles:

- Cell Signaling: N-acyl amino acids can act as signaling molecules, interacting with G-protein coupled receptors (GPCRs) or other cell surface and intracellular receptors. This can trigger downstream signaling cascades that influence various cellular processes.
- Modulation of Enzyme Activity: Some N-acyl amino acids have been shown to inhibit or activate specific enzymes, such as fatty acid amide hydrolase (FAAH), which is involved in



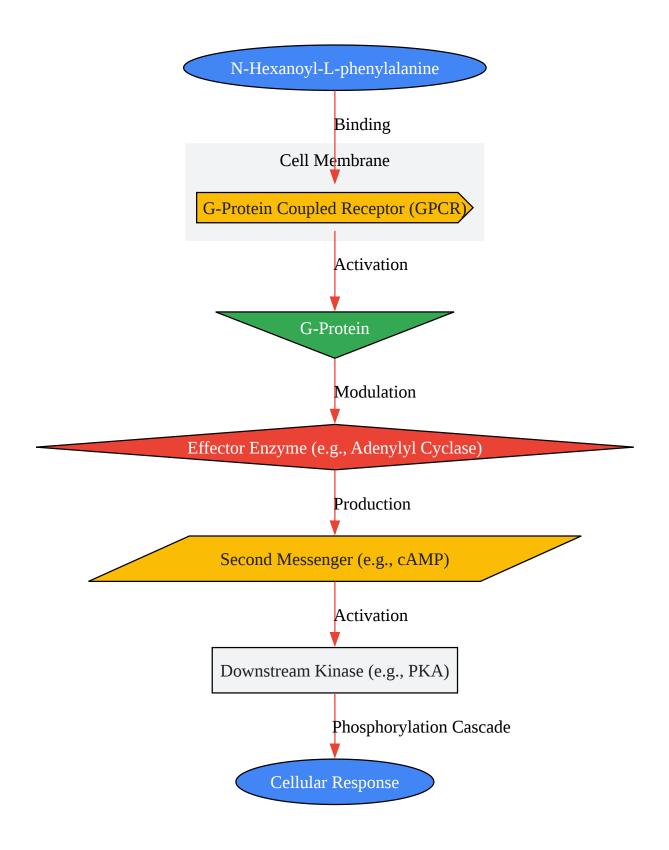
the degradation of endocannabinoids.

- Membrane Interactions: The amphipathic nature of N-Hexanoyl-L-phenylalanine may allow
  it to insert into cellular membranes, potentially altering membrane fluidity and the function of
  membrane-bound proteins.
- Biosurfactant Properties: N-acyl amino acids can exhibit surfactant properties, which may be relevant in certain biological contexts or for pharmaceutical formulations.

Hypothesized Signaling Pathway:

The following diagram illustrates a generalized signaling pathway that could be initiated by an N-acyl amino acid like **N-Hexanoyl-L-phenylalanine**.





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A potential signaling pathway for **N-Hexanoyl-L-phenylalanine**.



### Conclusion

**N-Hexanoyl-L-phenylalanine** represents an understudied member of the N-acyl amino acid family. Its predicted chemical properties suggest it is a lipophilic derivative of L-phenylalanine, amenable to synthesis via established chemical and enzymatic methods. Based on the known biological activities of related compounds, **N-Hexanoyl-L-phenylalanine** holds potential as a bioactive signaling molecule. Further research is warranted to elucidate its specific physicochemical characteristics, biological functions, and therapeutic potential. This guide provides a foundational framework for researchers and drug development professionals to initiate and advance the study of this intriguing molecule.

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